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Compound of Interest

Compound Name:
5-Bromo-4-methoxy-6-

methylpyrimidine

Cat. No.: B1526251 Get Quote

An In-Depth Technical Guide to the Spectral Analysis of 5-Bromo-4-methoxy-6-
methylpyrimidine

This technical guide provides a comprehensive analysis of the spectral data for 5-Bromo-4-
methoxy-6-methylpyrimidine (CAS No: 4319-87-3), a key heterocyclic building block in

synthetic chemistry. Designed for researchers, scientists, and professionals in drug

development, this document synthesizes available experimental data with established

spectroscopic principles to offer a robust framework for the characterization and quality control

of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR)

spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, explaining not just the

data, but the underlying chemical principles that give rise to the observed spectral signatures.

Molecular Structure and Spectroscopic Overview
5-Bromo-4-methoxy-6-methylpyrimidine is a substituted pyrimidine with a molecular formula

of C₆H₇BrN₂O and a monoisotopic mass of approximately 201.97 Da.[1] Its structure, featuring

a bromine atom, a methoxy group, and a methyl group on the pyrimidine core, provides distinct

handles for spectroscopic analysis. Understanding the electronic environment of each atom is

crucial for interpreting the resulting spectra.

The workflow for comprehensive analysis involves a multi-technique approach to

unambiguously confirm the molecule's identity and purity.
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Caption: A typical workflow for the spectroscopic analysis of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 5-Bromo-4-methoxy-6-methylpyrimidine, both ¹H and ¹³C NMR

provide definitive structural information.

¹H NMR Spectral Analysis
The proton NMR spectrum provides a direct count of chemically distinct protons and

information about their local electronic environment. The spectrum for this molecule is relatively

simple due to the absence of proton-proton coupling.

Table 1: Experimental ¹H NMR Data for 5-Bromo-4-methoxy-6-methylpyrimidine
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

8.48 Singlet 1H H-2

4.00 Singlet 3H -OCH₃

2.54 Singlet 3H -CH₃

(Data acquired in CDCl₃ at 400 MHz).[2]

Expertise & Interpretation:

H-2 Proton (δ 8.48): This proton is the most deshielded in the molecule. Its significant

downfield shift is a direct consequence of the anisotropic effect of the pyrimidine ring and the

electron-withdrawing nature of the two adjacent nitrogen atoms. It appears as a singlet

because there are no protons on the neighboring atoms (C-6 and C-4) to cause spin-spin

splitting.

Methoxy Protons (δ 4.00): The three protons of the methoxy group are equivalent and

appear as a sharp singlet. Their chemical shift is characteristic of protons on a carbon

attached to an oxygen atom, which is in turn bonded to an aromatic system.

Methyl Protons (δ 2.54): The methyl group protons are the most shielded, appearing furthest

upfield. This chemical shift is typical for a methyl group attached to an sp²-hybridized carbon

of an aromatic ring. Like the other signals, it is a singlet due to the lack of adjacent protons.

Caption: Molecular structure and ¹H NMR peak assignments.

¹³C NMR Spectral Analysis
While direct experimental ¹³C NMR data for this specific molecule is not widely published, we

can reliably predict the chemical shifts based on the analysis of structurally similar pyrimidines.

[3][4] The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals

corresponding to the six carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Bromo-4-methoxy-6-methylpyrimidine
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Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

~170 C-4
Attached to both a
nitrogen and an oxygen
atom; highly deshielded.

~162 C-2

Situated between two

electronegative nitrogen

atoms.

~158 C-6

Attached to a nitrogen and

substituted with a methyl

group.

~105 C-5

Attached to bromine; the C-Br

bond shifts the signal upfield

relative to other aromatic

carbons.

~55 -OCH₃

Typical range for a methoxy

carbon attached to an aromatic

ring.

| ~24 | -CH₃ | Aliphatic carbon, expected to be the most shielded (upfield). |

Expertise & Interpretation: The carbon chemical shifts are primarily influenced by the

electronegativity of the atoms they are bonded to. Carbons C-2, C-4, and C-6, being directly

attached to ring nitrogens, are the most deshielded and appear furthest downfield. The C-4

carbon, bonded to both nitrogen and the highly electronegative oxygen of the methoxy group,

is predicted to be the most downfield. Conversely, the carbon bearing the bromine atom (C-5)

is found at a relatively upfield position, a common observation for carbons bonded to heavier

halogens in heterocyclic systems.

Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR data is essential for accurate structural

confirmation.
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Sample Preparation: Accurately weigh 5-10 mg of purified 5-Bromo-4-methoxy-6-
methylpyrimidine. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved to prevent

signal broadening.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher.

Pulse Sequence: Standard single-pulse (zg30).

Acquisition Time: 2-4 seconds.

Relaxation Delay (d1): 1-5 seconds.

Number of Scans: 8-16, adjusted to achieve a signal-to-noise ratio >100:1 for the smallest

signal.

Referencing: Calibrate chemical shifts to the residual solvent peak (CDCl₃ at δ 7.26 ppm).

[3]

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay (d1): 2 seconds.

Number of Scans: 1024-4096, as ¹³C has a low natural abundance and requires more

scans for adequate signal-to-noise.

Referencing: Calibrate chemical shifts to the solvent peak (CDCl₃ at δ 77.16 ppm).[3]

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable information about the

molecule's fragmentation pattern, further confirming its identity.
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MS Data Analysis
For 5-Bromo-4-methoxy-6-methylpyrimidine (Molecular Weight: ~203 g/mol ), Electrospray

Ionization (ESI) in positive mode is a suitable technique.

Molecular Ion Peak: The mass spectrum is expected to show a protonated molecular ion

[M+H]⁺. A key confirmatory feature is the isotopic pattern caused by the bromine atom.

Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. This

results in two prominent peaks of almost equal intensity separated by 2 m/z units.

[M+H]⁺: m/z 203 (for C₆H₈⁷⁹BrN₂O⁺)

[M+2+H]⁺: m/z 205 (for C₆H₈⁸¹BrN₂O⁺)

Experimental Data: Mass spectrometry (ES) confirms this, showing a peak at m/z 204

[M+1]⁺, which corresponds to the protonated molecule containing the ⁷⁹Br isotope.[2]

Predicted data also supports a strong [M+H]⁺ signal at m/z 202.98.[1]

[M+H]⁺
m/z 203/205

[M+H - CH₃]⁺
m/z 188/190Loss of Methyl Radical

[M+H - CO]⁺
m/z 175/177

Loss of CO

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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